molecular formula C14H19NO2 B1664216 8-M-Pdot CAS No. 134865-70-6

8-M-Pdot

Cat. No.: B1664216
CAS No.: 134865-70-6
M. Wt: 233.31 g/mol
InChI Key: RVIGBTUDFAGRTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-propionamidotetralin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high purity .

Industrial Production Methods

While detailed industrial production methods for 8-Methoxy-2-propionamidotetralin are not widely documented, the compound is produced in research laboratories and supplied by chemical companies for scientific research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-propionamidotetralin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 8-Methoxy-2-propionamidotetralin include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of 8-Methoxy-2-propionamidotetralin depend on the type of reaction performed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetralin derivatives .

Scientific Research Applications

8-Methoxy-2-propionamidotetralin has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of melatonin receptors.

    Biology: Investigated for its role in modulating biological processes mediated by melatonin receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and neuropathic pain.

    Industry: Utilized in the development of new drugs targeting melatonin receptors

Mechanism of Action

The mechanism of action of 8-Methoxy-2-propionamidotetralin involves its binding to melatonin MT2 receptors. This binding leads to the activation of downstream signaling pathways, including the Gα(i) signaling pathway. The activation of these pathways results in various physiological effects, such as anxiolytic-like activity and modulation of neuroimmune responses .

Comparison with Similar Compounds

8-Methoxy-2-propionamidotetralin is unique in its high selectivity for MT2 receptors over MT1 receptors. Similar compounds include:

8-Methoxy-2-propionamidotetralin stands out due to its specific targeting of MT2 receptors, making it a valuable tool in research focused on these receptors’ roles in various physiological and pathological conditions.

Properties

IUPAC Name

N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIGBTUDFAGRTQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424984
Record name 8-M-PDOT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134865-70-6
Record name 8-M-PDOT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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